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Compound of Interest

Compound Name: Methyl 4-phenylbutanoate

Cat. No.: B1331465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
4-phenylbutanoate (C₁₁H₁₄O₂), a fatty acid methyl ester. The document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data Summary
The following sections provide a quantitative summary of the key spectroscopic data for methyl
4-phenylbutanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl 4-phenylbutanoate provides detailed information about the

proton environments in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a tetramethylsilane (TMS) standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1331465?utm_src=pdf-interest
https://www.benchchem.com/product/b1331465?utm_src=pdf-body
https://www.benchchem.com/product/b1331465?utm_src=pdf-body
https://www.benchchem.com/product/b1331465?utm_src=pdf-body
https://www.benchchem.com/product/b1331465?utm_src=pdf-body
https://www.benchchem.com/product/b1331465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.32 - 7.10 Multiplet 5H C₆H₅-

3.66 Singlet 3H -OCH₃

2.62 Triplet 2H Ph-CH₂-

2.32 Triplet 2H -CH₂-C=O

1.95 Quintet 2H -CH₂-CH₂-CH₂-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the

methyl 4-phenylbutanoate molecule.

Chemical Shift (ppm) Assignment

173.8 C=O (Ester)

141.2 C (Aromatic, C1)

128.4 CH (Aromatic, C3, C5)

128.2 CH (Aromatic, C2, C6)

125.9 CH (Aromatic, C4)

51.5 -OCH₃

35.2 Ph-CH₂-

33.4 -CH₂-C=O

26.3 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of methyl 4-phenylbutanoate highlights the characteristic vibrational

frequencies of its functional groups.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3030 - 3000 Medium C-H stretch (Aromatic)

2950 - 2850 Medium C-H stretch (Aliphatic)

1735 Strong C=O stretch (Ester)

1605, 1495, 1450 Medium to Weak C=C stretch (Aromatic ring)

1200 - 1160 Strong C-O stretch (Ester)

750, 700 Strong
C-H bend (Monosubstituted

benzene)

Mass Spectrometry (MS)
The mass spectrum of methyl 4-phenylbutanoate, typically obtained via gas chromatography-

mass spectrometry (GC-MS) with electron ionization (EI), shows a distinct fragmentation

pattern.

m/z Relative Intensity (%) Proposed Fragment

178 25 [M]⁺ (Molecular Ion)

147 34.30 [M - OCH₃]⁺

105 41.90 [C₈H₉]⁺

104 99.99 [C₈H₈]⁺ (Base Peak)

91 68.30 [C₇H₇]⁺ (Tropylium ion)

74 20
[CH₃OC(OH)=CH₂]⁺

(McLafferty rearrangement)

43 34.60 [C₃H₇]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of methyl 4-phenylbutanoate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5

mm NMR tube to remove any particulate matter.[1][2]

Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]

Cap the NMR tube securely.

¹H and ¹³C NMR Data Acquisition:

Insert the prepared NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[3]

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient

signal-to-noise ratio is achieved with 8 to 16 scans.

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is generally required due to the

lower natural abundance of the ¹³C isotope.[1]

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Thin Film):

Place a single drop of methyl 4-phenylbutanoate onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[4][5]

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.[4][5]

Data Acquisition:

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Prepare a dilute solution of methyl 4-phenylbutanoate in a volatile solvent such as

methanol or dichloromethane.

Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for

separation and purification before ionization.

Data Acquisition (GC-MS with EI):

Gas Chromatography:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a

few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g.,

250 °C).

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl 4-phenylbutanoate.
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Comprehensive Spectroscopic Report

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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